![molecular formula C21H17FN4O4S2 B2943355 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide CAS No. 1321691-11-5](/img/structure/B2943355.png)
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide
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Overview
Description
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide is a complex organic molecule that features a variety of functional groups, including a benzodioxole ring, a fluorophenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide typically involves multiple steps, starting with the preparation of the benzodioxole and thiadiazole intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction time ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically occur under mild to moderate temperatures (25-100°C) and may require inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the benzodioxole ring may yield carboxylic acids, while reduction of the thiadiazole ring could produce amines .
Scientific Research Applications
Based on the search results, there is no direct information available regarding the applications of the specific compound "(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide." However, the search results do provide information on the applications of related compounds and structural motifs, such as thiourea, 1,3,4-thiadiazole, and benzodioxol derivatives.
Thiadiazole Derivatives
- Antimicrobial Properties Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety have demonstrated antimicrobial activity comparable to standard antibiotics like ciprofloxacin and griseofulvin . The 2-amino-1,3,4-thiadiazole moiety can serve as a scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .
- Anti-urease Activity Triazolo-thiadiazole derivatives exhibit anti-urease potency, with the basic structure of the compounds having a positive effect on the anti-urease potency .
- Synergistic Interactions 1,3,4-thiadiazole derivatives can have synergistic effects in combination with other molecules, such as Amphotericin B, leading to increased clinical efficacy .
Thiourea and 1,3,4-Thiadiazole Hybrids
- Antituberculosis Activity Hybrid compounds comprising thiourea and 1,3,4-thiadiazole motifs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis . Some compounds showed promising activity profiles against Mycobacterium tuberculosis strain H 37Rv, with minimum inhibitory concentration (MIC) values of 10.96 and 11.48 µM . Molecular docking studies revealed that these compounds had good docking scores with the enoyl acyl carrier protein reductase (InhA) of M. tuberculosis .
Other relevant information
Mechanism of Action
The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor signaling pathways, leading to various biological effects. The compound may interact with pathways like the PI3K-AKT or MAPK signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide
- (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for instance, may enhance its binding affinity to certain molecular targets compared to its analogs .
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide is a complex organic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.
Thiadiazole Moiety and Its Biological Significance
The 1,3,4-thiadiazole ring system is recognized for its broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Anticancer : Exhibits cytotoxic properties against cancer cell lines.
- Anti-inflammatory : Reduces inflammation in various models.
- Antiviral : Active against certain viral pathogens.
The presence of sulfur in the thiadiazole structure enhances lipophilicity and allows for better cellular penetration, which is crucial for therapeutic efficacy .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives often correlates with their structural modifications. The compound features:
- A benzodioxole group that may contribute to antioxidant activity.
- A fluorophenyl moiety which can enhance binding affinity to biological targets.
- A prop-2-enamide side chain that could influence the compound's reactivity and interaction with enzymes or receptors.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown potent activity against Gram-positive and Gram-negative bacteria. In vitro studies reveal minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Potential
Studies evaluating the cytotoxic effects of thiadiazole derivatives indicate that they can induce apoptosis in cancer cell lines. For example, a derivative with a similar scaffold exhibited an ID50 value significantly lower than cisplatin in specific cancer cell assays . This suggests potential for further development as anticancer agents.
Anti-inflammatory Effects
Thiadiazole compounds have been shown to inhibit pro-inflammatory cytokines in various models. The incorporation of a benzodioxole group may further enhance these anti-inflammatory effects by acting on multiple pathways involved in inflammation .
Data Table: Biological Activities of Related Thiadiazole Derivatives
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S2/c22-15-5-1-14(2-6-15)10-23-19(28)11-31-21-26-25-20(32-21)24-18(27)8-4-13-3-7-16-17(9-13)30-12-29-16/h1-9H,10-12H2,(H,23,28)(H,24,25,27)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDOHJNEJXFKC-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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